molecular formula C10H13N4Na3O12P2 B13796317 Inosine-5,-diphosphate disodium salt

Inosine-5,-diphosphate disodium salt

Cat. No.: B13796317
M. Wt: 512.15 g/mol
InChI Key: NXYWEBMWTONTES-KWIZKVQNSA-K
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Description

Inosine-5′-diphosphate disodium salt is a nucleotide derivative that plays a crucial role in various biochemical processes. It is a disodium salt form of inosine diphosphate, which is involved in energy metabolism and signal transduction pathways. The compound has the molecular formula C10H12N4Na2O11P2 and a molecular weight of 472.15 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Inosine-5′-diphosphate disodium salt can be synthesized through enzymatic or chemical methods. One common approach involves the enzymatic conversion of inosine monophosphate to inosine diphosphate using specific kinases. Chemical synthesis may involve the phosphorylation of inosine using phosphorylating agents under controlled conditions .

Industrial Production Methods: Industrial production typically involves microbial fermentation processes where specific strains of bacteria or yeast are engineered to produce inosine-5′-diphosphate. The compound is then extracted and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Inosine-5′-diphosphate disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Phosphorylating Agents: Phosphoric acid, ATP.

Major Products:

Scientific Research Applications

Inosine-5′-diphosphate disodium salt has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by participating in various biochemical pathways. It acts as a substrate for kinases and phosphatases, influencing the phosphorylation state of proteins and other molecules. Inosine-5′-diphosphate disodium salt is involved in energy transfer processes and signal transduction pathways, impacting cellular functions and metabolic activities .

Comparison with Similar Compounds

  • Inosine-5′-monophosphate disodium salt
  • Inosine-5′-triphosphate trisodium salt
  • Guanosine-5′-diphosphate disodium salt
  • Cytidine-5′-diphosphate disodium salt

Comparison: Inosine-5′-diphosphate disodium salt is unique due to its specific role in energy metabolism and signal transduction. While similar compounds like inosine-5′-monophosphate and inosine-5′-triphosphate are also involved in nucleotide metabolism, inosine-5′-diphosphate disodium salt specifically acts as an intermediate in the conversion processes between monophosphate and triphosphate forms .

Properties

Molecular Formula

C10H13N4Na3O12P2

Molecular Weight

512.15 g/mol

IUPAC Name

trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate;hydrate

InChI

InChI=1S/C10H14N4O11P2.3Na.H2O/c15-6-4(1-23-27(21,22)25-26(18,19)20)24-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;;/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,11,12,17)(H2,18,19,20);;;;1H2/q;3*+1;/p-3/t4-,6-,7-,10-;;;;/m1..../s1

InChI Key

NXYWEBMWTONTES-KWIZKVQNSA-K

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O.O.[Na+].[Na+].[Na+]

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O.O.[Na+].[Na+].[Na+]

Origin of Product

United States

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